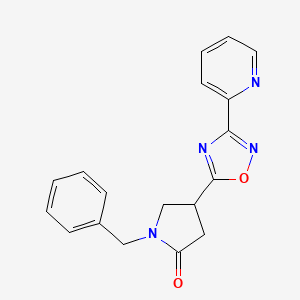

1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-16-10-14(12-22(16)11-13-6-2-1-3-7-13)18-20-17(21-24-18)15-8-4-5-9-19-15/h1-9,14H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITKFQBKLNIMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Group: Benzylation of the pyrrolidinone core is achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Synthesis of the Pyridinyl-Oxadiazole Moiety: The pyridinyl-oxadiazole moiety is synthesized separately through the reaction of pyridine derivatives with nitrile oxides.

Coupling Reaction: The final step involves coupling the benzylated pyrrolidinone with the pyridinyl-oxadiazole moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions, using reagents like alkyl halides or amines.

Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Characteristics :

- Molecular Formula : C18H16N4O2

- Molecular Weight : 320.35 g/mol

- CAS Number : 1172081-92-3

The compound features a pyrrolidin-2-one core, which is known for its versatility in biological activity. The presence of the oxadiazole and pyridine rings enhances its potential as a bioactive molecule.

Medicinal Chemistry

1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been investigated for its therapeutic potential in treating various diseases:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism involves the inhibition of bacterial growth through interaction with specific molecular targets.

| Microorganism | Activity | Method of Evaluation |

|---|---|---|

| Staphylococcus aureus | Significant | Disc diffusion method |

| Escherichia coli | Significant | Disc diffusion method |

| Candida albicans | Moderate | Disc diffusion method |

Anticancer Research

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines:

- Cytotoxicity Studies : It has shown promising results against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. The median growth inhibitory concentration (IC50) values indicate moderate to high efficacy compared to standard chemotherapeutics like Doxorubicin .

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| NCI-H460 | 10 | Effective |

| HepG2 | 15 | Effective |

| HCT-116 | 12 | Effective |

The compound's interaction with biological targets suggests potential applications in enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The unique structure allows for selective binding to enzymes involved in various metabolic pathways, making it a candidate for drug development targeting specific diseases.

Material Science

In addition to its biological applications, the compound serves as a building block in the synthesis of more complex molecules:

- Synthesis of Novel Compounds : Its reactivity enables the creation of new materials with tailored properties for industrial applications, including polymers and other chemical processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. demonstrated the synthesis of several derivatives based on this compound. The derivatives were subjected to antimicrobial assays, revealing that many exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

Research published in Molecules assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings indicated that modifications to the side chains significantly influenced the cytotoxic activity, suggesting that structural optimization could enhance therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be compared with similar compounds such as:

1-Benzyl-4-(3-pyridin-2-yl-1,2,4-triazol-5-yl)pyrrolidin-2-one: This compound has a triazole ring instead of an oxadiazole ring, which may alter its chemical reactivity and biological activity.

1-Benzyl-4-(3-pyridin-2-yl-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one: The position of the nitrogen atoms in the oxadiazole ring is different, potentially affecting its interaction with biological targets.

1-Benzyl-4-(3-pyridin-2-yl-1,2,4-thiadiazol-5-yl)pyrrolidin-2-one: The presence of a sulfur atom in the thiadiazole ring can influence the compound’s electronic properties and reactivity.

Biologische Aktivität

1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound integrates a pyrrolidin-2-one core with oxadiazole and pyridine rings, which enhances its potential for therapeutic applications.

The molecular formula of this compound is with a molecular weight of 320.35 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O2 |

| Molecular Weight | 320.35 g/mol |

| CAS Number | 1172081-92-3 |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various proteins and enzymes. The oxadiazole and pyridine moieties are known to modulate enzyme activity and receptor binding, influencing pathways related to cancer and other diseases. Specifically, it has shown inhibitory effects on several targets, including:

- Human Deacetylase Sirtuin 2 (HDSirt2)

- Carbonic Anhydrase (CA)

- Histone Deacetylase (HDAC)

These interactions suggest potential applications in cancer therapy and other conditions requiring modulation of these pathways .

Biological Activities

Research indicates that derivatives of the oxadiazole scaffold exhibit a wide range of biological activities:

Anticancer Activity :

this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown its efficacy against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines. The mean IC50 values indicate significant potency in inhibiting cell proliferation .

Antimicrobial Activity :

The compound has also been evaluated for its antibacterial properties. It exhibited activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Effects :

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators .

Case Studies

Recent studies have highlighted the potential of 1-benzyl derivatives in drug development:

- Study on Anticancer Properties : A study published in PubMed Central demonstrated that derivatives of 1-benzyl compounds showed selective cytotoxicity against specific cancer cell lines while sparing normal cells .

- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as lead compounds for new antibiotics .

Q & A

Q. How can researchers optimize the synthetic yield of 1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

- Methodological Answer : Optimization requires systematic screening of reaction parameters. Key factors include:

- Catalyst selection : Transition metal catalysts (e.g., Pd/Cu) for coupling pyridine and oxadiazole moieties.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Temperature control : Stepwise heating (e.g., 80°C for oxadiazole formation, 120°C for pyrrolidinone coupling) minimizes side reactions.

- Yield tracking : Use HPLC (≥95% purity threshold) to monitor intermediates .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regioselectivity of the benzyl and oxadiazole groups. Pay attention to splitting patterns for pyrrolidinone protons .

- X-ray crystallography : For unambiguous stereochemical assignment, grow single crystals in dichloromethane/hexane mixtures. Use synchrotron radiation for high-resolution data (e.g., 0.8 Å) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment peaks (e.g., pyridinium ions) .

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral auxiliaries : Employ fluorinated oxazolidinones (e.g., 4-Benzyl-5-(tridecafluorooctyl)-oxazolidin-2-one) to induce asymmetry during pyrrolidinone ring formation .

- Chiral chromatography : Use cellulose-based CSPs (Chiralpak® IC) with hexane/ethanol gradients for enantiomer separation. Typical ee >99% .

- Circular dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–250 nm .

Q. What experimental designs are suitable for studying its biological activity mechanisms?

- Methodological Answer :

- In vitro assays :

- Kinase inhibition : Screen against JAK2 or PI3K isoforms using ATP-competitive assays (IC₅₀ determination) .

- Cellular uptake : Radiolabel the benzyl group (³H) and quantify intracellular accumulation via scintillation counting .

- In vivo models : Use xenograft mice with tumor volumes tracked via caliper measurements (split-plot design with n=4 replicates) .

Q. How can computational modeling predict its environmental fate and toxicity?

- Methodological Answer :

- QSAR models : Calculate logP (XLogP3 ~2.5) and pKa (pyridine N: ~4.5) to predict bioaccumulation .

- Molecular dynamics (MD) : Simulate hydrolysis in aqueous environments (pH 5–9) to identify degradation pathways (e.g., oxadiazole ring cleavage) .

- Ecotoxicity : Use Daphnia magna assays (OECD 202) to measure 48h-LC₅₀, with LC-MS for metabolite identification .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize assays : Adopt uniform ATP concentrations (1 mM) and incubation times (60 min) to minimize variability .

- Control compounds : Include reference inhibitors (e.g., staurosporine) in each experiment to calibrate activity .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software) to assess heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.